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Compound of Interest

Compound Name: DHC-156

Cat. No.: B15137150 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity and molecular

targets of DHC-156, a novel small molecule downmodulator of the transcription factor

brachyury. The information presented is collated from primary research and is intended to

provide a detailed resource for professionals in the fields of oncology, drug discovery, and

cancer biology.

Executive Summary
DHC-156 is a potent and selective covalent small molecule inhibitor designed to downmodulate

the oncogenic transcription factor brachyury.[1][2][3] Brachyury is a key driver of chordoma, a

rare and malignant tumor of the spine for which there are currently no approved targeted

therapies. DHC-156 was developed through a structure-based drug design approach,

optimizing the FDA-approved kinase inhibitor afatinib to eliminate its kinase activity while

retaining and enhancing its brachyury-modulating effects.[1] This molecule induces the post-

translational downmodulation of brachyury, leading to an irreversible impairment of chordoma

tumor cell growth.[1][2][3] The mechanism of action is independent of the proteasome and

lysosome, suggesting a novel pathway for targeted protein degradation.[2][3]

Molecular Target: Brachyury (TBXT)
The primary molecular target of DHC-156 is the T-box transcription factor brachyury (TBXT).

Brachyury is a crucial regulator of mesodermal development during embryogenesis and is not
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typically expressed in adult tissues. However, its aberrant expression is a hallmark of chordoma

and is implicated in the progression of other cancers. As a transcription factor, brachyury has

been considered an "undruggable" target due to the lack of well-defined binding pockets. DHC-
156 represents a significant advancement in directly targeting this previously intractable

protein.

Biological Activity and Quantitative Data
DHC-156 potently and effectively downmodulates brachyury protein levels in chordoma cell

lines. Its activity has been quantified through various in vitro assays, with the key metrics

summarized in the table below.

Parameter Value Cell Line Description

DC50 4.1 µM UM-Chor1

Concentration of

DHC-156 that results

in 50% of the maximal

downmodulation of

brachyury protein after

24 hours.

Dmax >99% at 10 µM UM-Chor1

Maximum observed

downmodulation of

brachyury protein with

DHC-156 treatment

after 24 hours.

Cell Viability Significant decrease CH-22

Treatment with 5 µM

and 10 µM DHC-156

for 6 days resulted in

a significant reduction

in cell viability.

Mechanism of Action
DHC-156 induces the post-translational downmodulation of brachyury.[1][2][3] This effect is

achieved through a covalent interaction with the brachyury protein.[1] Notably, this

downmodulation is not dependent on the proteasomal or lysosomal degradation pathways,
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which are common mechanisms for targeted protein degradation.[2][3] The precise molecular

cascade leading to the clearance of the DHC-156-brachyury complex is still under investigation

but represents a novel mechanism of action.
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Figure 1: Proposed mechanism of action for DHC-156.

Experimental Protocols
Cell Culture

Cell Lines: UM-Chor1 and CH-22 chordoma cell lines were used in the key experiments.

Media: Cells were cultured in Iscove's Modified Dulbecco's Medium (IMDM) and RPMI 1640

medium (4:1 ratio) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine,

100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

Western Blotting for Brachyury Downmodulation
Cell Lysis: Cells were treated with DHC-156 at various concentrations for the indicated times.

After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented
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with protease and phosphatase inhibitors.

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE on a 4-

20% Tris-glycine gel and transferred to a PVDF membrane.

Antibody Incubation: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at

room temperature. The primary antibody against brachyury was incubated overnight at 4°C.

A horseradish peroxidase (HRP)-conjugated secondary antibody was incubated for 1 hour at

room temperature.

Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate

and imaged.

Cell Viability Assay
Seeding: CH-22 cells were seeded in 96-well plates at a density of 5,000 cells per well.

Treatment: The following day, cells were treated with DHC-156 at concentrations of 5 µM

and 10 µM.

Assay: Cell viability was assessed at 0, 2, 4, and 6 days post-treatment using the CellTiter-

Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol.

Luminescence was measured using a plate reader.

Kinase Inhibition Assay
Assay Format: A kinome-wide panel of 403 wild-type kinases was used to assess the

selectivity of DHC-156.

Procedure: The assay was performed using a commercial service (e.g., Eurofins DiscoverX)

that measures the ability of the compound to compete with an ATP-competitive ligand for the

kinase active site.

Concentration: DHC-156 was tested at a concentration of 1 µM.

Experimental and Drug Discovery Workflow
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The development of DHC-156 followed a systematic workflow, beginning with a known kinase

inhibitor and progressing through rational design and rigorous testing to identify a selective

brachyury downmodulator.
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Figure 2: Workflow for the development and characterization of DHC-156.
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Conclusion
DHC-156 is a first-in-class small molecule that selectively downmodulates the oncogenic

transcription factor brachyury. Its development demonstrates the feasibility of directly targeting

transcription factors that were previously considered undruggable. The unique, proteasome-

and lysosome-independent mechanism of action opens new avenues for research into targeted

protein degradation and offers a promising therapeutic strategy for the treatment of chordoma

and potentially other brachyury-driven malignancies. Further investigation into the precise

molecular machinery responsible for the observed downmodulation is warranted and will

provide deeper insights into this novel biological pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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